Product packaging for 2-Methyl-1H-cyclopenta[l]phenanthrene(Cat. No.:CAS No. 121254-39-5)

2-Methyl-1H-cyclopenta[l]phenanthrene

Cat. No.: B037752
CAS No.: 121254-39-5
M. Wt: 230.3 g/mol
InChI Key: YODBCXSJSTXEIB-UHFFFAOYSA-N
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Description

2-Methyl-1H-cyclopenta[l]phenanthrene ( 121254-39-5) is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C18H14 and a molecular weight of 230.3 g/mol. This compound features a unique structure comprising a cyclopentane ring fused to a phenanthrene core, with a methyl group attached to the cyclopentane moiety that significantly influences its chemical properties and reactivity. Research Applications and Value: Materials Science & Organic Electronics: The extended, rigid aromatic framework of this methyl-cyclopenta[l]phenanthrene makes it a candidate for organic electronic applications. Its structure is related to phenanthrene derivatives investigated for use in organic light-emitting diodes (OLEDs) as electron-injection/hole blocking layers due to promising electronic affinities. Catalysis & Polymer Science: This compound serves as a key ligand in organometallic chemistry. Specifically, cyclopenta[l]phenanthrene derivatives form the basis of highly effective zirconocene and titanocene complexes. When activated with methylaluminoxane (MAO), these catalysts are exceptionally active in olefin polymerization, producing syndiotactic polystyrene and polypropylene with high molecular weights and stereoregularity. Environmental Science & Toxicology: As a PAH, this compound is of significant interest for environmental research concerning the presence, persistence, and fate of polycyclic aromatic hydrocarbons in the environment. Its structural similarity to other PAHs also suggests potential application in toxicological studies investigating mutagenic and carcinogenic effects, as cyclopenta-fused PAHs are known to form reactive metabolites. Organic Synthesis & Chemical Building Block: The compound is a valuable intermediate in synthetic chemistry. It can be synthesized via methods such as photocyclization of stilbenoid precursors or Diels-Alder reactions, enabling the construction of complex PAH architectures for further material exploration. Safety and Compliance: This product is intended for research and development purposes only. It is explicitly not designed for human therapeutic use, diagnostic use, or any veterinary applications. As a polycyclic aromatic hydrocarbon, it should be handled with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14 B037752 2-Methyl-1H-cyclopenta[l]phenanthrene CAS No. 121254-39-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1H-cyclopenta[l]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14/c1-12-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)18(17)11-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODBCXSJSTXEIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C1)C3=CC=CC=C3C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90578809
Record name 2-Methyl-1H-cyclopenta[l]phenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121254-39-5
Record name 2-Methyl-1H-cyclopenta[l]phenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 2 Methyl 1h Cyclopenta L Phenanthrene

Classical Synthetic Routes

The traditional approaches to synthesizing the 2-Methyl-1H-cyclopenta[l]phenanthrene framework can be broadly categorized into the formation of the polycyclic system through cyclization reactions and the subsequent or prior modification of a pre-existing phenanthrene (B1679779) structure.

Cyclization Reactions from Polycyclic Precursors

The construction of the fused ring system of this compound often begins with smaller, less complex polycyclic precursors. Through carefully controlled cyclization reactions, the final aromatic architecture is assembled. These methods are advantageous for their ability to build the core structure with a degree of predictability.

Photochemical cyclization, particularly the Mallory reaction, stands as a cornerstone in the synthesis of phenanthrenes and their derivatives. nih.govresearchgate.net This approach typically involves the irradiation of a stilbene-like precursor with ultraviolet (UV) light. The reaction proceeds through a [4π] electrocyclization of the cis-stilbene (B147466) isomer to form a transient dihydrophenanthrene intermediate, which is then oxidized to the aromatic phenanthrene product. nih.gov For the synthesis of cyclopenta[l]phenanthrene (B1258965) derivatives, this method offers a direct pathway to the core structure. smolecule.com

Key parameters in these photochemical reactions include the choice of solvent, with propan-2-ol or benzene (B151609) often used under inert atmospheres to minimize side reactions, and the light source, typically a Pyrex-filtered mercury lamp (λ > 300 nm) to prevent over-oxidation. smolecule.com Continuous flow reactor technology has been shown to enhance the scalability of such photochemical syntheses, offering increased throughput and precise temperature control, which can lead to higher yields compared to traditional batch reactors. smolecule.com

ParameterBatch ReactorFlow Reactor
Concentration ≤1 mM≤100 mM
Reaction Time 20+ hours10–30 minutes
Yield 60–70%85–90%
A comparison of typical reaction parameters for photochemical cyclization in batch versus continuous flow reactors. smolecule.com

Thermal cyclization methods provide an alternative to photochemical routes for the synthesis of polycyclic aromatic hydrocarbons. These reactions are typically carried out at high temperatures and can be effective for the formation of complex, fused-ring systems. While specific examples detailing the thermal cyclization to form this compound are not extensively documented in readily available literature, the general principles of thermal PAH synthesis suggest that appropriately designed precursors could undergo intramolecular cyclization under pyrolytic conditions to yield the desired framework.

Palladium-catalyzed reactions have emerged as powerful and versatile tools in modern organic synthesis, including the construction of complex PAHs like phenanthrene. nih.gov These methods often involve cross-coupling reactions followed by intramolecular C-H activation or other cyclization pathways to build the fused aromatic rings. nih.govespublisher.com For instance, an efficient one-pot tandem reaction for the preparation of phenanthrenes has been developed via sequential γ-C(sp²)-H arylation, cationic cyclization, dehydration, and 1,2-migration, all catalyzed by palladium(II). nih.gov Such strategies offer high efficiency and the ability to synthesize a wide range of substituted phenanthrenes with good to excellent yields. While a specific application of this method to this compound is not explicitly detailed, the versatility of palladium catalysis suggests its potential applicability.

Functionalization of Phenanthrene Derivatives

An alternative synthetic strategy involves starting with a pre-formed phenanthrene or cyclopenta[l]phenanthrene core and introducing the desired methyl group through functionalization reactions. This approach is contingent on the availability of the parent compound and the ability to control the regioselectivity of the methylation.

The introduction of a methyl group onto the phenanthrene framework can be achieved through various alkylation methods. The position of methylation is crucial, and achieving substitution at the C-2 position of the cyclopenta[l]phenanthrene system requires selective methods. It has been suggested that methylation at this specific position may necessitate either a selective C-H activation strategy or the use of pre-functionalized precursors where a directing group guides the methylation. smolecule.com

One proposed, though not fully detailed, route involves a two-step process starting from a suitable precursor. A radical iodination reaction using trimethylsilyl (B98337) chloride (TMSCl) and sodium iodide (NaI) in acetonitrile (B52724) is suggested to introduce an iodine atom at the C-2 position with high selectivity (90%). This is followed by a methylation step using a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), in tetrahydrofuran (B95107) (THF), which is reported to yield the 2-methyl product in 64%. smolecule.com

StepReagentsPosition SelectivityYield (%)
Radical Iodination TMSCl, NaI, CH₃CNC-290
Methylation CH₃MgBr, THFC-264
A proposed two-step sequence for the synthesis of this compound via functionalization. smolecule.com

Condensation and Dehydration Strategies

Condensation and dehydration reactions represent a foundational approach to the synthesis of complex cyclic systems, including this compound. These strategies typically involve the formation of a new carbon-carbon bond between two precursor molecules, followed by the elimination of a small molecule, such as water, to yield the final aromatic structure.

Utilizing 9,10-Phenanthrenequinone and Methyl Acetoacetate (B1235776) as Precursors

A plausible synthetic route to this compound can be envisioned through the condensation of 9,10-phenanthrenequinone with an active methylene (B1212753) compound like methyl acetoacetate. This type of reaction, akin to the Knoevenagel condensation, involves the initial nucleophilic addition of the enolate of methyl acetoacetate to one of the carbonyl groups of the quinone. sigmaaldrich.comwikipedia.org

The reaction would proceed through a base-catalyzed mechanism, where a mild base is sufficient to deprotonate the α-carbon of methyl acetoacetate, creating a nucleophilic enolate. This enolate then attacks a carbonyl carbon of 9,10-phenanthrenequinone. An intramolecular aldol-type condensation would follow, leading to the formation of a five-membered ring. Subsequent dehydration and decarboxylation would yield the aromatic cyclopenta[l]phenanthrene core. The methyl group at the 2-position would originate from the methyl group of the acetoacetate precursor. While direct literature for this specific transformation is scarce, the reaction of 9,10-phenanthrenequinone with other ketones under iron(III) chloride catalysis to form furan-annulated products suggests the reactivity of the quinone towards enolates. rsc.org

Hypothetical Reaction Scheme:

StepReactantsCatalyst/ConditionsIntermediate/Product
19,10-Phenanthrenequinone, Methyl AcetoacetateBase (e.g., Piperidine, EtONa)Aldol addition product
2Aldol addition productHeatDehydrated intermediate
3Dehydrated intermediateHeat, Acid/BaseThis compound
Shapiro Reaction Pathways

The Shapiro reaction provides a versatile method for the conversion of ketones to alkenes via a tosylhydrazone intermediate. wikipedia.orgorganic-chemistry.org A hypothetical pathway for the synthesis of this compound utilizing this reaction could start from a precursor ketone, specifically a substituted 1H-cyclopenta[l]phenanthren-1-one.

The synthesis would commence with the formation of the tosylhydrazone of 2-methyl-2,3-dihydro-1H-cyclopenta[l]phenanthren-1-one. Treatment of this tosylhydrazone with two equivalents of a strong base, such as n-butyllithium, would lead to the formation of a vinyllithium (B1195746) species. youtube.com Subsequent quenching of this intermediate with water would yield this compound. A key advantage of the Shapiro reaction is that it often leads to the less substituted olefin, which in this case would be the desired aromatic product. arkat-usa.org

Proposed Shapiro Reaction Sequence:

PrecursorKey IntermediateFinal Product
2-Methyl-2,3-dihydro-1H-cyclopenta[l]phenanthren-1-oneVinyllithium speciesThis compound
Grignard Reagent Additions and Subsequent Dehydrogenation

A more classical approach involves the use of Grignard reagents to introduce the necessary carbon framework, followed by a dehydrogenation step to achieve aromatization. wikipedia.org This strategy could be employed for the synthesis of this compound starting from a suitable phenanthrene derivative.

For instance, the synthesis could begin with a phenanthrene precursor bearing a haloalkyl side chain at the appropriate position. Reaction with magnesium would form a Grignard reagent, which could then undergo an intramolecular cyclization. Alternatively, a Grignard reagent, such as methylmagnesium bromide, could be added to a suitable ketonic precursor, like 1H-cyclopenta[l]phenanthren-1-one, to introduce the methyl group. The resulting tertiary alcohol could then be dehydrated and the entire ring system dehydrogenated to yield the final aromatic product. Dehydrogenation is typically achieved using catalysts such as palladium on carbon (Pd/C) or sulfur at high temperatures.

Advanced Catalytic Syntheses

Modern organic synthesis increasingly relies on the use of transition metal catalysts to achieve high efficiency, selectivity, and functional group tolerance. These advanced methods offer significant advantages over classical synthetic routes.

Transition Metal-Catalyzed Formation from Aryl and Alkenyl Substrates

Transition metal-catalyzed reactions, particularly those involving palladium, have become powerful tools for the construction of complex aromatic systems. The synthesis of this compound can be envisioned through a palladium-catalyzed annulation of a suitably substituted aryl halide and an alkene.

A potential strategy would involve the Heck coupling of an ortho-halophenanthrene derivative with an appropriate methyl-substituted cyclopentene (B43876) derivative. The initial coupling would be followed by an intramolecular C-H activation/cyclization to form the fused five-membered ring. Subsequent aromatization, possibly through oxidation, would lead to the target molecule. Such palladium-catalyzed methodologies have been successfully applied to the synthesis of various phenanthrene derivatives.

Iron-Catalyzed Tandem Carbon-Carbon/Carbon-Oxygen Bond Formation/Aromatization

Iron, being an abundant and environmentally benign metal, is an attractive catalyst for organic transformations. Iron-catalyzed tandem reactions, which involve multiple bond-forming events in a single pot, offer a highly efficient approach to complex molecules.

The synthesis of polycyclic aromatic hydrocarbons can be achieved through an iron(III)-catalyzed carbonyl-olefin metathesis. This reaction involves the coupling of an olefin and a carbonyl compound, proceeding through an oxetane (B1205548) intermediate. A plausible, though hypothetical, route to this compound could involve the reaction of a phenanthrene-derived aldehyde or ketone with a methyl-substituted olefin in the presence of an iron(III) catalyst. The reaction would proceed through a tandem sequence of C-C and C-O bond formation and cleavage, ultimately leading to the aromatized cyclopenta-fused product.

Photoinduced Arylation/Cyclization Cascades

Photoinduced arylation and cyclization cascades represent a powerful strategy for the synthesis of the phenanthrene core, which is central to this compound. This method generally involves the photochemical reaction of aryl iodides and styrenes, which proceeds without the need for hazardous reagents. smolecule.comresearchgate.net

The reaction mechanism is initiated by the photoexcitation of an aryl iodide, leading to the homolytic cleavage of the carbon-iodine bond. researchgate.net This generates an aryl radical and an iodine radical. The aryl radical then adds to a styrene (B11656) molecule to form a benzylic radical intermediate. This intermediate can react with an iodine radical or an iodine molecule to form an iodinated stilbene (B7821643) derivative. Subsequent elimination of hydrogen iodide yields a stilbene intermediate. researchgate.net

The final step is a Mallory-type photo-oxidative cyclization of the stilbene intermediate. researchgate.net This process, promoted by the iodine formed in situ, leads to the formation of a dihydrophenanthrene intermediate, which is then oxidized to the final phenanthrene product. researchgate.net This method is advantageous due to its mild conditions and good functional group tolerance. smolecule.comresearchgate.net While this is a general method for phenanthrene synthesis, it can be adapted to produce substituted phenanthrenes by using appropriately substituted starting materials. espublisher.com

StepDescriptionKey Intermediates
1. Initiation Photoexcitation of aryl iodide leads to homolytic C-I bond cleavage.Aryl radical, Iodine radical
2. Arylation Aryl radical adds to styrene.Benzylic radical
3. Stilbene Formation The benzylic radical is terminated by iodine and undergoes elimination.Iodinated intermediate, Stilbene
4. Cyclization Mallory-type photo-oxidative cyclization of the stilbene.Dihydrophenanthrene
5. Aromatization Oxidation to the final phenanthrene product.Phenanthrene

Synthesis of Precursors and Intermediates

The synthesis of the target molecule relies on the availability of key precursors and intermediates, which are prepared through specific synthetic routes.

Preparation of 2,3-dihydro-2-oxo-1H-cyclopenta[l]phenanthrene

A common precursor for cyclopenta[l]phenanthrene derivatives is the ketone, 2,3-dihydro-2-oxo-1H-cyclopenta[l]phenanthrene. The synthesis of related cyclopenta-fused polycyclic aromatic hydrocarbon ketones, such as 15,16-dihydro-17-oxocyclopenta[a]phenanthrene, has been achieved through the aromatization of saturated precursors. This suggests a potential route for the synthesis of the desired intermediate.

A general approach involves the reduction of the corresponding ketone to an alcohol. For instance, 2,3-Dihydro-2H-Cyclopenta[l]phenanthrene-2-one can be reduced using sodium borohydride (B1222165) in a mixture of chloroform (B151607) and ethanol. The resulting alcohol can then be further processed.

ReactantReagentSolventProduct
2,3-Dihydro-2H-Cyclopenta[l]phenanthrene-2-oneSodium borohydrideChloroform/Ethanol2,3-Dihydro-1H-cyclopenta[l]phenanthren-2-ol

To obtain the target this compound, the precursor ketone, 2,3-dihydro-2-oxo-1H-cyclopenta[l]phenanthrene, would likely undergo a reaction with an organometallic reagent such as methylmagnesium bromide (a Grignard reagent) or methyllithium, followed by dehydration to introduce the methyl group and the double bond in the cyclopentene ring.

Synthesis of Substituted Cyclopenta[l]phenanthrenyl Ligands

Substituted cyclopenta[l]phenanthrenyl ligands are valuable in organometallic chemistry, for example, in the formation of zirconocene (B1252598) complexes used as catalysts for polymerization. smolecule.com The synthesis of these ligands, including the 2-methyl derivative, can be achieved from the corresponding cyclopenta[l]phenanthrene.

The introduction of substituents onto the cyclopenta[l]phenanthrene core can be accomplished through various organic reactions. For the synthesis of this compound, methylation reactions on the phenanthrene derivative are a key strategy. smolecule.com This can involve selective C-H activation or the use of pre-functionalized precursors to ensure the methyl group is introduced at the desired position. smolecule.com

Once the substituted cyclopenta[l]phenanthrene is obtained, it can be converted into a ligand for metal complexes. This typically involves deprotonation with a strong base to form the cyclopentadienyl (B1206354) anion, which can then be reacted with a metal halide. For example, dimethylsilyl-bridged bis(2-methylcyclopenta[l]phenanthryl)zirconium dichloride has been synthesized and shown to be a highly active catalyst for propene polymerization. smolecule.com

PrecursorGeneral MethodApplication
This compoundDeprotonation to form the corresponding anionFormation of zirconocene complexes
Phenanthrene derivativesMethylation via selective C-H activation or from pre-functionalized precursorsSynthesis of the substituted ligand precursor

Structural Elucidation and Conformational Analysis of 2 Methyl 1h Cyclopenta L Phenanthrene and Its Derivatives

Spectroscopic Characterization Techniques

The definitive identification and structural elucidation of 2-Methyl-1H-cyclopenta[l]phenanthrene, a molecule featuring a fused four-ring system, necessitates a multi-faceted spectroscopic approach. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for providing complementary information about the compound's atomic connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR studies would be crucial.

The ¹H NMR spectrum of this compound is expected to be complex, with distinct signals corresponding to the aromatic protons of the phenanthrene (B1679779) core, the aliphatic protons of the cyclopenta moiety, and the methyl group protons. Protons in the aromatic region (typically δ 7.0-9.0 ppm) would likely appear as overlapping multiplets due to spin-spin coupling between adjacent protons. The precise chemical shifts and coupling constants would be invaluable for confirming the substitution pattern on the phenanthrene backbone. The protons on the five-membered ring would have characteristic shifts, and the methyl group would likely appear as a singlet or a doublet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic Protons 7.0 - 9.0 Multiplets (m)
Cyclopenta Protons 2.5 - 4.0 Multiplets (m)
Methyl Protons 2.0 - 2.5 Singlet (s) or Doublet (d)

Note: This table is predictive and based on general principles of NMR spectroscopy for polycyclic aromatic compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the number and electronic environment of each carbon atom in the molecule. The spectrum of this compound would show a number of signals corresponding to the different carbon environments. The sp²-hybridized carbons of the phenanthrene core would resonate in the downfield region (δ 120-150 ppm). The sp³-hybridized carbons of the cyclopenta ring and the methyl group would appear in the upfield region. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would be used to distinguish between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon skeleton.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Aromatic Quaternary Carbons 130 - 150
Aromatic CH Carbons 120 - 130
Cyclopenta Carbons 20 - 50
Methyl Carbon 15 - 25

Note: This table is predictive and based on general principles of NMR spectroscopy. Actual experimental values may vary.

Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study the rates of chemical exchange processes. In the context of derivatives of this compound, particularly those bearing bulky substituents or coordinated to metal centers, DNMR could be employed to study restricted rotation. For instance, if a bulky group were attached, its rotation might be hindered at low temperatures, resulting in distinct NMR signals for conformers. By monitoring the coalescence of these signals as the temperature is increased, the energy barrier to rotation could be calculated, providing insight into the steric and electronic properties of the molecule and its derivatives. Specific studies applying this technique to this compound itself are not readily found in the literature.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3000 Medium-Weak
Aliphatic C-H Stretch 3000 - 2850 Medium
Aromatic C=C Stretch 1650 - 1450 Medium-Strong
C-H Bending 900 - 675 Strong

Note: This table is predictive. The exact positions and intensities of the bands can provide a unique fingerprint for the compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In electron ionization mass spectrometry (EI-MS), the molecule is ionized, and the resulting molecular ion (M⁺) is detected. For this compound (C₁₈H₁₄), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 230.31 g/mol ).

High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion with high precision. This data is crucial for confirming the elemental formula of the compound, distinguishing it from other isomers or compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide structural information, as the molecule breaks apart in a predictable manner upon ionization.

Table 4: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Method
[M]⁺ ~230 MS
[M]⁺ 230.1096 (Calculated for C₁₈H₁₄) HRMS

Note: The fragmentation pattern would show losses of hydrogen and methyl radicals, characteristic of polycyclic aromatic hydrocarbons.

UV-Visible Absorption and Emission Spectroscopy

There is no available experimental data on the UV-Visible absorption and emission spectra of this compound. For related compounds like phenanthrene, the absorption spectra typically show multiple bands in the UV region. For instance, phenanthrene derivatives often exhibit intense absorption bands between 250 and 380 nm. However, the specific effects of the fused cyclopenta ring and the methyl group at the 2-position on the absorption and emission maxima (λmax), molar absorptivity (ε), and fluorescence properties of this particular compound have not been documented.

X-ray Crystallography for Molecular Geometry Determination

A search of crystallographic databases reveals no published single-crystal X-ray diffraction studies for this compound. Consequently, fundamental data regarding its solid-state structure is unavailable.

Analysis of Crystal System and Space Group

Without X-ray crystallography data, the crystal system (e.g., monoclinic, orthorhombic) and space group, which describe the symmetry of the crystal lattice, for this compound are unknown.

Conformational Preferences in the Solid State

The preferred three-dimensional arrangement of the molecule in the solid state has not been determined. Analysis of bond lengths, bond angles, and dihedral angles, which would reveal the planarity of the ring system and the orientation of the methyl group, is not possible without experimental crystallographic data.

Isomerism and Conformer Studies

Detailed theoretical or experimental studies on the specific isomers and conformers of this compound are not present in the available literature. The cyclopentane (B165970) ring in such fused systems can adopt different conformations, such as an "envelope" or "twist" form, which could lead to different conformers. However, the energy barriers for interconversion and the relative stability of these forms for the title compound have not been investigated. Positional isomerism, involving the placement of the methyl group on the cyclopenta[l]phenanthrene (B1258965) skeleton, is possible, but a comparative analysis of these isomers is not available.

Theoretical and Computational Investigations of 2 Methyl 1h Cyclopenta L Phenanthrene

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary method for quantum chemical calculations in materials science and chemistry due to its balance of accuracy and computational efficiency. mdpi.commdpi.com It is used to study the electronic structure, geometry, and energetic properties of molecules. mdpi.com For polycyclic aromatic hydrocarbons such as the phenanthrene (B1679779) family, DFT provides detailed insights into various molecular characteristics. researchgate.netnih.gov

A fundamental application of DFT is the optimization of molecular geometry to find the most stable, lowest-energy structure of a compound. researchgate.net This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. nepjol.info

The energetic stability of the molecule is determined from these calculations. For the parent compound phenanthrene, DFT calculations using the B3LYP method with various basis sets have determined its total energy, providing a benchmark for its stability. researchgate.net The stability of 2-Methyl-1H-cyclopenta[l]phenanthrene would be similarly evaluated, with the final optimization energy indicating its thermodynamic stability under the computational conditions. nepjol.info

Table 1: Example DFT Total Energy Calculations for Phenanthrene Data for the parent compound phenanthrene is provided as an illustrative example of DFT energetic calculations.

Method/Basis SetTotal Energy (eV)
B3LYP/6-31G -59716.06
B3LYP/6-31++G-59709.42
B3LYP/6-311G -59708.56
B3LYP/6-311++G-59716.51
Source: researchgate.net

The electronic properties of a molecule are described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nepjol.info The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). researchgate.netmdpi.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. nepjol.infomdpi.com For the related compound phenanthrene, the HOMO-LUMO gap has been calculated to be in the range of 4.001 eV to 4.089 eV, indicating significant stability. researchgate.net The electronic effects of the methyl group and fused cyclopenta ring on this compound would be expected to modulate this value.

Table 2: Key Quantum Chemical Parameters Derived from HOMO-LUMO Energies

ParameterFormulaDescription
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability. mdpi.com
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. irjweb.com
Chemical Potential (µ) (EHOMO + ELUMO) / 2Relates to the electronegativity of the molecule. nepjol.infoirjweb.com
Electrophilicity Index (ω) µ² / 2ηQuantifies the ability of a molecule to accept electrons. irjweb.com
Source: nepjol.infomdpi.comirjweb.com

DFT calculations can predict the most likely sites for chemical reactions. Molecular Electrostatic Potential (MEP) maps are generated to visualize the electron density distribution around the molecule. researchgate.netnih.gov These maps use a color scale to indicate electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). mdpi.comnih.gov For instance, in related heterocyclic compounds, hydrogen atoms often exhibit the most positive potential (electron-poor), while electronegative atoms like oxygen show the most negative potential (electron-rich). nepjol.infomdpi.com

Conformational analysis via DFT explores different spatial arrangements (conformers) of the molecule and their relative energies. This is particularly relevant for molecules with flexible components. While the core phenanthrene structure is rigid, the attached methyl group and the cyclopenta ring introduce degrees of freedom whose preferred orientations and energy barriers can be calculated. mdpi.com

DFT is widely used to predict the vibrational spectra (infrared and Raman) of molecules. nih.gov By calculating the harmonic vibrational frequencies corresponding to the normal modes of vibration, a theoretical spectrum can be generated. researchgate.net These predicted spectra are invaluable for interpreting experimental FT-IR and FT-Raman data, allowing for the assignment of specific spectral bands to particular molecular motions, such as C-H stretches or ring deformations. researchgate.netmdpi.comresearchgate.net The comparison between theoretical and experimental spectra serves as a powerful method for confirming the molecular structure obtained from geometry optimization. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. chemrxiv.org Unlike the static picture provided by DFT's geometry optimization, MD provides a dynamic view of molecular behavior, including conformational changes and intermolecular interactions. nih.gov For a molecule like this compound, MD simulations could be used to explore its behavior in different environments, such as in solution or aggregated with other molecules.

These simulations are particularly useful for understanding the aggregation processes of complex organic molecules like asphaltenes, which share structural similarities with large polycyclic aromatic hydrocarbons. chemrxiv.orgnih.gov Key factors driving aggregation, such as the size of the aromatic core and the nature of aliphatic substituents, can be systematically investigated. nih.gov However, a limitation of MD is that the accessible simulation times and system sizes are often restricted, typically capturing only the initial stages of large-scale processes like aggregation. chemrxiv.orgnih.gov

Molecular Mechanics (MM) Calculations for Ligand Dynamics

Molecular Mechanics (MM) is a computational method that uses classical mechanics to model molecular systems. nih.gov Unlike quantum mechanical methods like DFT, MM does not explicitly treat electrons, which makes it significantly faster and suitable for very large biological systems or for long-timescale simulations. taylorandfrancis.com The energy of the system is calculated using a force field, which is a set of parameters and potential energy functions that describe bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) interactions. nih.gov

In the context of ligand dynamics, MM calculations are essential for studying how a molecule like this compound might interact with a larger biological target, such as a protein or DNA. nih.govtaylorandfrancis.com MM can be used to explore the conformational flexibility of the ligand and to calculate the binding free energy between the ligand and its target protein, often through approaches like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). taylorandfrancis.com These calculations help in understanding the structural basis of molecular interactions and can be used to analyze properties of complexes involving aromatic compounds. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a molecular-level understanding of chemical structures and their behavior. These methods are instrumental in predicting a wide array of properties for compounds like this compound, where experimental data may be scarce.

Quantum chemical methods can be employed to calculate fundamental thermochemical properties that govern the stability and energy of a molecule. These properties include the standard molar Gibbs energy of formation (ΔGf°), standard molar enthalpy of formation (ΔHf°), and standard molar entropy (S°).

Such computational approaches could be applied to this compound to determine its relative thermodynamic stability compared to other isomers and related PAHs. This information is crucial for understanding its potential formation pathways and persistence in various environments.

Table 1: Illustrative Thermochemical Properties of Related Methylphenanthrene Isomers

Property1-Methylphenanthrene (B47540)2-Methylphenanthrene (B47528)9-Methylphenanthrene
Relative Stability at 25°Cα-isomer (less stable)β-isomer (more stable)α-isomer (less stable)

Note: This table is illustrative and based on general findings for methylphenanthrene isomers to demonstrate the type of data that can be generated through quantum chemical calculations. Specific values are not provided as they are highly dependent on the computational method and conditions.

Semiempirical quantum chemistry methods, which incorporate some experimental parameters to simplify calculations, are particularly useful for exploring potential reaction pathways of complex molecules. These methods can provide valuable insights into the mechanisms of formation, degradation, and chemical transformation of this compound.

For PAHs in general, semiempirical calculations have been used to study various reaction pathways, including those relevant to atmospheric chemistry and combustion. For example, the ozonolysis of phenanthrene has been investigated using computational methods to explore different mechanistic pathways leading to the formation of aldehyde compounds. icm.edu.pl Such studies can elucidate the activation energies and intermediate structures involved in these reactions.

Furthermore, semiempirical methods can be applied to predict the reactivity and potential biological activity of PAHs. For instance, the electronic properties calculated by these methods, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be correlated with the carcinogenicity and phototoxicity of dinitro-PAHs. researchgate.net Similar approaches could be employed to assess the potential reactivity and biological implications of this compound and its derivatives.

Table 2: Examples of Reaction Pathways Studied for PAHs Using Computational Methods

Reaction TypeInvestigated Molecule(s)Computational Method(s)Key Findings
OzonolysisPhenanthreneDensity Functional Theory (DFT)Elucidation of mechanistic pathways and activation energies for the formation of primary ozonide intermediates. icm.edu.pl
FormationPhenanthrene and Anthracene from benzyl (B1604629) radicalsDensity Functional Theory (DFT)Development of a reaction mechanism and determination of important reactions leading to PAH formation. rsc.org

Note: This table provides examples of how computational methods are used to study reaction pathways of related PAHs and is not specific to this compound.

Computational Modeling of Molecular Interactions

Computational modeling techniques, such as molecular docking and molecular dynamics simulations, are invaluable for understanding how molecules like this compound interact with other molecules, including biological macromolecules like proteins and DNA.

Molecular docking studies can predict the preferred binding orientation of a ligand (in this case, this compound) to a target receptor. This information is crucial for assessing its potential biological activity. For example, molecular docking has been used to investigate the binding modes of phenanthrene derivatives as inhibitors of phosphodiesterase type 5 (PDE5), revealing key interactions such as π-π stacking and hydrogen bonding. nih.gov Similar studies could be performed to explore the potential interactions of this compound with various biological targets, providing insights into its possible toxicological or pharmacological effects.

Molecular dynamics simulations, on the other hand, can provide a dynamic picture of these interactions over time, revealing information about the stability of the ligand-receptor complex and the conformational changes that may occur upon binding. These simulations have been used to study the interactions of phenanthrene derivatives with proteins, helping to explain their cytotoxic effects. academie-sciences.fr

By applying these computational modeling techniques to this compound, researchers could gain a deeper understanding of its potential biological and environmental interactions, guiding further experimental investigations.

Table 3: Applications of Computational Modeling to Phenanthrene Derivatives

Modeling TechniqueStudied SystemResearch Focus
Molecular Docking and Molecular DynamicsPhenanthrene derivatives and PDE5/PDE6Elucidating binding modes and selectivity of inhibition. nih.gov
Molecular DockingPhenanthrene derivatives and various proteinsInvestigating potential cytotoxicity and binding affinities. academie-sciences.fr

Note: This table illustrates the application of computational modeling to understand the molecular interactions of related compounds.

Mechanistic Studies of Biological Interactions and Transformations of 2 Methyl 1h Cyclopenta L Phenanthrene

Metabolic Activation Pathways

The inherent chemical stability of 2-Methyl-1H-cyclopenta[l]phenanthrene means that it is not reactive towards DNA in its parent form. Its genotoxic potential is realized through metabolic activation, a process primarily mediated by the cytochrome P450 enzyme system.

The cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP1A subfamily (CYP1A1 and CYP1A2), plays a pivotal role in the phase I metabolism of PAHs. nih.gov These enzymes are monooxygenases that introduce an oxygen atom into the PAH ring system, increasing its water solubility and facilitating its excretion. nih.gov However, this process can also lead to the formation of reactive intermediates.

Studies on the related compound phenanthrene (B1679779) have shown that human CYP1A1 and CYP1A2 are involved in its metabolic activation. nih.gov Given the structural similarity, it is highly probable that these enzymes also metabolize this compound. The expression of CYP1A enzymes can be induced by exposure to PAHs themselves, creating a feedback loop that can enhance the metabolic activation of these compounds. nih.gov

The metabolic activation of PAHs like this compound typically proceeds through a series of enzymatic reactions to form highly reactive electrophilic species. smolecule.com This multi-step process is a critical determinant of their carcinogenic potential. smolecule.com

The initial step is the oxidation of the aromatic ring by CYP1A enzymes to form an epoxide. This epoxide can then be hydrolyzed by the enzyme epoxide hydrolase to a trans-dihydrodiol. A second epoxidation of the dihydrodiol by CYP enzymes results in the formation of a diol-epoxide. These diol-epoxides are considered the ultimate carcinogenic metabolites of many PAHs because their electrophilic epoxide ring can readily react with nucleophilic sites in DNA to form covalent adducts. The presence of the methyl group on the cyclopenta ring of this compound can influence the regioselectivity of these metabolic reactions, potentially affecting the nature and quantity of the reactive metabolites formed.

Table 2: Key Enzymes and Metabolites in the Activation of this compound

EnzymeMetaboliteReactivity
Cytochrome P450 (CYP1A)EpoxideElectrophilic
Epoxide Hydrolasetrans-DihydrodiolIntermediate
Cytochrome P450 (CYP1A)Diol-epoxideHighly electrophilic, ultimate carcinogen

Enzymatic Hydrolysis of Epoxides

The metabolic processing of polycyclic aromatic hydrocarbons (PAHs), including this compound, involves a series of enzymatic reactions aimed at increasing their water solubility to facilitate excretion. A critical step in this process is the formation of epoxides, highly reactive intermediates, through the action of cytochrome P450 monooxygenases. These epoxides can subsequently be hydrolyzed by epoxide hydrolases (EHs), a reaction that plays a pivotal role in both detoxification and, paradoxically, metabolic activation pathways. nih.govnih.gov

Epoxide hydrolases catalyze the addition of a water molecule to the oxirane ring of an epoxide, resulting in the formation of a corresponding trans-dihydrodiol. nih.gov This enzymatic action is a crucial detoxification step as it converts the reactive epoxide into a less reactive and more water-soluble diol. Both microsomal and cytosolic epoxide hydrolase activities have been identified, demonstrating the cell's capacity to process these intermediates in different compartments. For instance, studies on the parent compound, phenanthrene, have shown that phenanthrene 9,10-oxide is effectively converted to phenanthrene trans-9,10-dihydrodiol by both cytosolic and microsomal EHs. nih.gov The involvement of epoxide hydrolase in this process is confirmed by experiments where specific inhibitors, such as cyclohexene (B86901) oxide, significantly reduce the formation of the dihydrodiol metabolite. nih.gov

While this hydrolysis is often a detoxification pathway, the resulting dihydrodiols can be further metabolized, leading to the formation of highly carcinogenic diol epoxides.

Table 1: Enzymatic Activity in Phenanthrene Epoxide Hydrolysis

Enzyme Fraction Substrate Product Specific Activity (nmol/min/mg protein)
Cytosolic Phenanthrene 9,10-oxide Phenanthrene trans-9,10-dihydrodiol 0.50

This data is based on studies with the parent compound phenanthrene and is presented as a model for the potential metabolism of this compound. nih.gov

Subsequent Oxidation of Bay-Region/Fjord-Region Double Bonds

The presence of a bay or fjord region in the structure of a polycyclic aromatic hydrocarbon is a significant indicator of its potential carcinogenicity. These sterically hindered regions are sites for the formation of diol epoxides, which are often the ultimate carcinogenic metabolites of PAHs. This compound possesses a fjord region, a particularly constrained area that makes the corresponding diol epoxides highly reactive.

Following the initial epoxidation and subsequent enzymatic hydrolysis to a dihydrodiol, the resulting metabolite can undergo a second round of oxidation by cytochrome P450 enzymes. This oxidation specifically targets a double bond in the bay or fjord region, leading to the formation of a diol epoxide. nih.gov For cyclopenta-fused PAHs, metabolic activation can occur through epoxidation of the cyclopenta ring or via the formation of a bay-region diol-epoxide. nih.govresearchgate.net

The resulting diol epoxides are highly electrophilic and can form covalent adducts with cellular macromolecules, most critically with DNA. These DNA adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis. The planarity of the PAH structure allows it to intercalate into the DNA helix, facilitating the covalent binding of the diol epoxide to the nucleophilic sites on DNA bases.

Modulation of Cellular Signaling Pathways

Inhibition of Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. While the provided outline specifies inhibition, current research on low-molecular-weight PAHs, such as phenanthrene, points towards an activation of the NF-κB pathway. bohrium.comoup.com This activation is considered a key element in the inflammatory and tumor-promoting effects of some PAHs. nih.gov

Studies have shown that exposure to phenanthrene can lead to the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. bohrium.comoup.com This degradation allows the NF-κB p65 subunit to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. bohrium.comoup.com Therefore, the interaction of compounds like this compound with the NF-κB pathway is best described as a modulation that, based on evidence from similar compounds, leads to its activation and a subsequent pro-inflammatory cellular state. bohrium.comoup.comnih.gov

Modulation of AKT/mTOR Signaling

The AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. nih.govnih.gov Dysregulation of this pathway is a common feature in many cancers. Research has indicated that low-molecular-weight PAHs can modulate this critical pathway. bohrium.comoup.com

Specifically, compounds like phenanthrene have been shown to activate the upstream kinase PI3K, leading to the phosphorylation and activation of AKT. bohrium.comoup.com Activated AKT can then phosphorylate a variety of downstream targets, including components of the mTOR complex. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate different cellular processes. Activation of AKT can lead to the phosphorylation and inactivation of the TSC complex, a negative regulator of mTORC1, thereby activating mTORC1 signaling. nih.gov This leads to increased protein synthesis and cell growth. Therefore, this compound may modulate the AKT/mTOR pathway, likely leading to its activation and promoting cell survival and proliferation signals. bohrium.comoup.comnih.gov

Molecular Mechanisms of Cellular Responses

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial cellular process for removing damaged or unwanted cells. While some PAHs can promote cell survival through pathways like AKT/mTOR, they can also induce apoptosis, particularly under conditions of significant cellular stress or DNA damage.

Studies on the parent compound phenanthrene have demonstrated its ability to induce apoptosis in hepatocytes. The mechanism appears to involve the intrinsic or mitochondrial pathway of apoptosis. This is characterized by a decrease in the mitochondrial membrane potential and the activation of initiator caspases, such as caspase-9, followed by the activation of executioner caspases, like caspase-3. Activated caspase-3 then cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Table 2: Key Molecular Events in Phenanthrene-Induced Apoptosis

Cellular Response Key Molecular Event Pathway Implication
Apoptosis Induction Increased Caspase-9 Activity Activation of the Intrinsic Apoptotic Pathway
Increased Caspase-3 Activity Execution Phase of Apoptosis

This data is based on studies with the parent compound phenanthrene and serves as a potential model for the apoptotic mechanisms induced by this compound.

Cell Cycle Arrest

There is no available scientific literature that specifically investigates the effect of this compound on cell cycle progression. Therefore, no data can be presented on its potential to induce cell cycle arrest.

Inhibition of Protein Synthesis

No studies have been identified that examine the impact of this compound on protein synthesis. Consequently, there are no research findings to report regarding its potential inhibitory effects on this cellular process.

Inhibition of DNA Synthesis

Specific studies on the inhibition of DNA synthesis by this compound are not present in the current body of scientific research. As a result, no detailed findings or data tables on this topic can be provided.

Environmental Fate and Biogeochemical Cycling of 2 Methyl 1h Cyclopenta L Phenanthrene

Environmental Transport and Distribution

Polycyclic aromatic hydrocarbons are widely distributed throughout the environment, found in air, water, soil, and sediments. epa.gov Their transport and distribution are largely governed by their physicochemical properties, such as low water solubility and low vapor pressure. epa.gov As a result, the primary mode of environmental transport for PAHs is as particulates in the air or water. epa.gov

In the atmosphere, PAHs can exist in the gaseous phase or adsorbed to particulate matter, which influences their transport and degradation rates. researchgate.net In aquatic systems, PAHs are transported from surface waters through volatilization and by sorption to settling particles. researchgate.net Their low solubility in water means they tend to adsorb strongly to organic matter in soil and sediment. nih.gov This adsorption to soil and sediment particles plays a significant role in their environmental distribution. acs.org While PAHs can accumulate in terrestrial and aquatic organisms, many of these organisms are also capable of metabolizing and eliminating these compounds. researchgate.net

Degradation Mechanisms

The degradation of PAHs in the environment occurs through several mechanisms, with microbial degradation being a primary process, especially in soil and sediments. researchgate.netacs.org In surface waters, photooxidation and chemical oxidation are also important degradation pathways. researchgate.net The rate and extent of degradation are influenced by environmental factors such as temperature, oxygen availability, and the presence of other organic compounds. conicet.gov.ar

Microbial degradation is a key process for the removal of PAHs from the environment. acs.org A diverse range of microorganisms, including bacteria, fungi, and some algae, have been shown to degrade PAHs. acs.org Bacteria, in particular, are versatile and play a significant role in the biodegradation of these compounds. dergipark.org.tr Some bacteria can use PAHs as their sole source of carbon and energy. nih.gov The presence of other PAHs can sometimes enhance the degradation of a particular compound in a mixed culture. nih.gov

The rate of microbial degradation can be influenced by the bioavailability of the PAH. dss.go.th For instance, the addition of cyclodextrins has been shown to increase the apparent solubility of phenanthrene (B1679779), thereby enhancing its bioavailability and biodegradation rate. dss.go.th

Under aerobic conditions, the initial step in the bacterial degradation of PAHs is typically catalyzed by dioxygenase enzymes. acs.orgdergipark.org.tr This process involves the incorporation of both atoms of molecular oxygen into the aromatic ring, leading to the formation of a cis-dihydrodiol. acs.org For phenanthrene, degradation can proceed via dioxygenation at different positions on the molecule. One pathway involves attack at the 3 and 4 positions to form a cis-3,4-dihydrodiol, which is then further metabolized to 1-hydroxy-2-naphthoic acid. epa.gov Another pathway involves dioxygenation at the 1 and 2 positions. epa.gov

The degradation pathways of phenanthrene by different bacteria can lead to various intermediates. Common intermediates include o-phthalic acid and protocatechuic acid. nih.gov Some bacterial strains have been found to produce 1-naphthol (B170400) as a novel intermediate in phenanthrene degradation. nih.gov Ultimately, these pathways lead to the cleavage of the aromatic rings and the formation of compounds that can enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. acs.orgdergipark.org.tr

While less studied than aerobic degradation, the biodegradation of PAHs can also occur under anaerobic conditions. kfupm.edu.sa This process is carried out by various groups of anaerobic microorganisms, including sulfate-reducing, nitrate-reducing, and metal-ion-reducing bacteria, as well as methanogens. kfupm.edu.sa The anaerobic degradation of lower molecular weight PAHs, such as naphthalene, has been documented, but less is known about the anaerobic pathways for higher molecular weight PAHs. kfupm.edu.sa

A variety of enzymes produced by bacteria and fungi are involved in the degradation of PAHs. conicet.gov.ardergipark.org.tr In bacteria, the key enzymes for the initial attack on the aromatic ring are ring-hydroxylating dioxygenases. acs.orgnih.gov Other enzymes, such as dehydrogenases, are also crucial for the subsequent steps in the degradation pathways. acs.orgresearchgate.net

Fungi, particularly white-rot fungi, are also effective in degrading PAHs. conicet.gov.ar They secrete extracellular enzymes such as lignin (B12514952) peroxidases, manganese peroxidases, and laccases, which can oxidize a wide range of aromatic compounds, including PAHs. conicet.gov.ar

The table below lists some of the microorganisms known to be involved in the degradation of phenanthrene.

Microorganism TypeSpecies
BacteriaArthrobacter sulphureus nih.gov
Acidovorax delafieldii nih.gov
Brevibacterium sp. nih.gov
Pseudomonas sp. nih.govmdpi.com
Mycobacterium sp. epa.gov
Sphingomonas paucimobilis nih.gov
Stenotrophomonas sp. mdpi.com
Cycloclasticus sp. nih.gov
Bacillus licheniformis frontiersin.org
Sphingobacterium sp. researchgate.net
Bacillus cereus researchgate.net
Achromobacter insolitus researchgate.net
AlgaeGonium pectorale frontiersin.org

Dioxygenase enzymes are fundamental to the aerobic bacterial degradation of PAHs. nih.gov These multi-component enzymes catalyze the first step in the breakdown of the aromatic ring by adding two hydroxyl groups to it. acs.orgnih.gov This initial oxidation is a critical rate-limiting step that destabilizes the aromatic structure, making it susceptible to further degradation. acs.org The process involves the activation of molecular oxygen for the dihydroxylation of the substrate, leading to ring cleavage and the formation of intermediates that can be funneled into the TCA cycle. acs.org

Ring-hydroxylating dioxygenases are a diverse family of enzymes, and different dioxygenases exhibit varying substrate specificities, allowing them to act on a range of PAHs. nih.gov The efficient degradation of PAHs in a bacterial consortium is often the result of the cooperative action of key enzymes like dioxygenases and dehydrogenases. researchgate.net

The table below summarizes the key enzymes involved in the microbial degradation of PAHs.

Enzyme ClassSpecific Enzyme ExamplesRole in Degradation
DioxygenasesRing-hydroxylating dioxygenases, Catechol 1,2-dioxygenase, Protocatechol 3,4-dioxygenaseInitial oxidation of the aromatic ring, leading to ring cleavage acs.org
DehydrogenasesDihydrodiol dehydrogenasesFurther metabolism of dihydrodiol intermediates
PeroxidasesLignin peroxidase, Manganese peroxidaseExtracellular oxidation of PAHs by fungi conicet.gov.ar
LaccasesExtracellular oxidation of PAHs by fungi conicet.gov.ar

Microbial Degradation

Enzymatic Degradation by Microorganisms (e.g., Fungi, Bacteria)
Role of Laccase Enzymes

While direct studies on the enzymatic degradation of 2-Methyl-1H-cyclopenta[l]phenanthrene are not extensively documented, research on its parent compound, phenanthrene, offers significant insights into the potential role of laccase enzymes in its environmental transformation. Laccases, a class of multi-copper oxidases produced primarily by white-rot fungi, are known for their ability to degrade a wide range of recalcitrant aromatic compounds, including polycyclic aromatic hydrocarbons (PAHs). koreascience.krresearchgate.net

Fungal laccases have demonstrated considerable efficacy in breaking down phenanthrene. For instance, crude laccase from Trametes polyzona PBURU 12 was able to degrade up to 98% of an initial 100 ppm phenanthrene concentration within 24 hours. nih.gov Similarly, laccase from Trametes versicolor has been investigated for phenanthrene degradation, showing removal rates of up to 65% in static fungal cultures after 36 hours. koreascience.krresearchgate.net

The efficiency of laccase-mediated degradation of PAHs can be significantly enhanced by the presence of redox mediators. researchgate.net These small molecules are oxidized by the laccase and, in their oxidized state, can react with the larger PAH molecule, which may not be able to access the enzyme's active site directly. Studies have shown that purified laccase from T. versicolor did not transform phenanthrene on its own; however, the addition of mediators like 1-hydroxybenzotriazole (B26582) (HBT) or 2,2'-azino-bis-(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) increased phenanthrene oxidation by 30% and 40%, respectively. koreascience.krresearchgate.net A laccase from Alkalibacillus almallahensis removed 63% of phenanthrene over 72 hours, but only in the presence of HBT. nih.gov

Given the structural similarity of this compound to phenanthrene, it is plausible that laccase-mediator systems could play a role in its environmental degradation, initiating the breakdown of this cyclopenta-fused PAH. The degradation process typically involves the oxidation of the PAH, leading to the formation of quinones and subsequent ring cleavage products such as 2,2'-diphenic acid and phthalic acid. nih.gov

Phenanthrene Degradation by Fungal Laccases

Fungal SourceConditionsMediatorDegradation EfficiencyTimeReference
Trametes polyzona PBURU 12100 ppm Phenanthrene, 10 U/ml crude laccaseNone~98%24 h nih.gov
Trametes versicolor 951022100 mg/L Phenanthrene, static cultureNone~65%36 h koreascience.krresearchgate.net
Trametes versicolor 951022Purified laccaseHBT~30% oxidation2 h koreascience.krresearchgate.net
Trametes versicolor 951022Purified laccaseABTS~40% oxidation2 h koreascience.krresearchgate.net
Alkalibacillus almallahensis50 mg/L Phenanthrene, pH 8, 40°CHBT (1 mM)63%72 h nih.gov
Role of Cytochrome P450 Monooxygenases in Microbes

Cytochrome P450 monooxygenases (CYPs or P450s) are a vast and diverse superfamily of heme-containing enzymes found in virtually all domains of life. In microbes, these enzymes are crucial for metabolic pathways, including the degradation of xenobiotic compounds. nih.gov P450s catalyze a variety of oxidative reactions, with hydroxylation being a key initial step in the breakdown of persistent organic pollutants like PAHs. nih.gov

The microbial degradation of PAHs often begins with an oxidation reaction catalyzed by a P450 monooxygenase. This enzymatic system typically requires cofactors like NADH or NADPH to transfer electrons, activating molecular oxygen to hydroxylate the aromatic ring. This initial hydroxylation increases the water solubility of the hydrophobic PAH molecule and introduces a reactive functional group, making it susceptible to further enzymatic attack and eventual ring cleavage.

While specific studies on the metabolism of this compound by microbial P450s are limited, the established role of these enzymes in the degradation of other PAHs provides a strong basis for their probable involvement. For instance, fungi such as Pleurotus ostreatus are known to utilize P450 monooxygenases to oxidize phenanthrene. nih.gov In bacteria, P450 systems are integral to the degradation of a wide array of compounds. Research on Pseudomonas putida has demonstrated the critical role of a P450 monooxygenase in the degradation of bisphenol A (BPA), another widespread pollutant. nih.govresearchgate.net Inhibition of the P450 enzyme in this bacterium significantly reduced its ability to break down the target compound, confirming the enzyme's essential function in the degradation pathway. nih.govresearchgate.net

Given this evidence, it is highly probable that microbial communities in contaminated environments utilize cytochrome P450 monooxygenases to initiate the degradation of this compound. The enzyme would likely hydroxylate one of the aromatic rings, beginning the process of detoxification and mineralization.

Photochemical Reactions and Environmental Photolysis

Polycyclic aromatic hydrocarbons, including this compound, are susceptible to photochemical transformations in the environment. smolecule.com When exposed to ultraviolet (UV) radiation from sunlight, these compounds can absorb energy, leading to excited electronic states and subsequent chemical reactions. This process, known as photolysis or photodegradation, is a significant environmental fate pathway for PAHs.

The photochemical reactivity of this compound includes the potential for photoelectrocyclization. smolecule.com Under UV light, the fused ring structure can undergo cyclization reactions, leading to the formation of new chemical products. The specific outcomes of these reactions are influenced by the electronic environment of the molecule, including the presence of the methyl group on the cyclopentane (B165970) ring. smolecule.com

Studies on related phenanthrene-based compounds have demonstrated their capacity to act as photochemical precursors for highly reactive intermediates. nih.gov For example, the photolysis of specifically designed cyclopropanated phenanthrenes has been used to generate allenylidenes in solution. nih.gov While this research focuses on synthetic applications, it underscores the inherent photochemical lability of the phenanthrene core structure present in this compound. Environmental photolysis is a complex process that can proceed through direct or indirect mechanisms and is influenced by the physical matrix (air, water, soil) and the presence of other photosensitizing chemicals.

Formation in Thermal Systems

This compound, as a member of the PAH class of compounds, is not typically manufactured intentionally but is formed as a byproduct of the thermal treatment of organic materials. smolecule.comacs.org These high-temperature processes, such as combustion and pyrolysis, provide the necessary energy and chemical precursors for the synthesis of complex aromatic structures from simpler organic matter. acs.orgresearchgate.net

Incomplete Combustion Processes

The formation of PAHs is a well-known outcome of the incomplete combustion of organic materials. acs.org This process occurs in a wide range of natural and anthropogenic settings, including forest fires, volcanic eruptions, vehicle engines, power plants, and waste incinerators. acs.org During combustion, if the temperature is too low or the residence time in the hot zone is too short for complete conversion to carbon dioxide and water, a complex mixture of products of incomplete combustion is formed, including PAHs.

The chemical pathways involve the thermal breakdown of fuel molecules into smaller, highly reactive fragments and radicals. These fragments, including species like acetylene, propargyl radicals, and cyclopentadienyl (B1206354) radicals, then recombine in a process of molecular weight growth. mdpi.com Mechanisms such as the Hydrogen-Abstraction C2H2 Addition (HACA) and radical-radical reactions lead to the formation of aromatic rings and the subsequent annulation of additional rings, building up the complex structures characteristic of PAHs. acs.orgmdpi.com The presence of five-membered rings, as seen in this compound, is a common feature in soot formation, indicating that cyclopenta-fused PAHs are key intermediates in these high-temperature systems. researchgate.net Isomers of C3H2, identified in combustion flames, are also implicated in the formation of PAHs and soot. nih.gov

Pyrolysis Pathways

Pyrolysis is the thermal decomposition of materials at elevated temperatures in an inert atmosphere. Like incomplete combustion, it breaks down complex organic matter into smaller molecules and radicals that can then recombine to form PAHs. The formation of this compound via pyrolysis pathways likely involves the reaction of smaller, resonance-stabilized radicals. nih.gov

Research into PAH formation mechanisms has identified pathways involving the expansion of five-membered rings into six-membered rings, a critical step in PAH growth. nih.gov For example, the gas-phase reaction of a methyl radical with a fluorenyl radical (a three-ring system containing a five-membered ring) has been shown to produce phenanthrene and anthracene. nih.gov This demonstrates that methyl radicals and cyclopenta-fused aromatic systems are key reactants in thermal PAH synthesis.

The co-pyrolysis of precursors like indene (B144670) and cyclopentadiene (B3395910) (CPD) can lead to the formation of larger PAHs, including phenanthrene. researchgate.net The reaction pathways involve radical-molecule and radical-radical combinations of indenyl and cyclopentadienyl radicals. researchgate.netmdpi.com The presence of methyl groups can also significantly influence reaction pathways, with studies showing that methyl-substituted PAHs can undergo thermal reactions, including methyl transfer, to form a variety of larger, fused structures. acs.org These types of radical-based recombination and ring-expansion mechanisms are the fundamental pyrolysis pathways that lead to the formation of complex structures like this compound.

Applications and Material Science Perspectives of 2 Methyl 1h Cyclopenta L Phenanthrene and Its Derivatives

Organic Electronics Applications

Organic Semiconductors

The extended π-conjugated system of phenanthrene (B1679779) derivatives is a key characteristic for their potential use as organic semiconductors. rsc.org In theory, the molecular structure of 2-Methyl-1H-cyclopenta[l]phenanthrene could facilitate charge transport, a fundamental property for semiconductor applications in devices like organic field-effect transistors (OFETs). nih.govresearchgate.net However, specific studies detailing the synthesis of this compound-based organic semiconductors and the evaluation of their performance metrics, such as charge carrier mobility and on/off ratios, are not prominently documented in scientific literature.

Photovoltaic Devices

Similarly, in the field of organic photovoltaics (OPVs), materials with suitable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are sought for efficient light harvesting and charge separation. While PAHs are a general class of materials investigated for organic solar cells, specific research focusing on the application and performance of this compound or its derivatives in photovoltaic devices is not extensively reported.

Advanced Material Development

In contrast to the limited specific data in organic electronics, the application of this compound derivatives in advanced material development, particularly in polymer chemistry, is more substantially documented.

Polymer Chemistry and Polymerization Catalysts

Derivatives of this compound have been successfully incorporated as ligands in metallocene catalysts, which are instrumental in producing polymers with highly controlled stereochemistry. These catalysts, typically based on zirconium, have demonstrated significant activity and selectivity in the polymerization of commercially important monomers like styrene (B11656) and propene.

Zirconocene (B1252598) complexes featuring this compound-derived ligands have been identified as effective catalysts for the production of syndiotactic polystyrene (sPS). smolecule.com When activated with a cocatalyst such as methylaluminoxane (B55162) (MAO), these catalytic systems guide the polymerization of styrene to yield a highly ordered polymer structure where the phenyl groups are arranged on alternating sides of the polymer chain. This high degree of stereoregularity imparts sPS with a high melting temperature and excellent chemical resistance, making it a valuable engineering thermoplastic. The bulky nature of the cyclopenta[l]phenanthrene (B1258965) ligand plays a crucial role in enforcing the specific orientation of the incoming styrene monomer, leading to the desired syndiotactic microstructure.

The application of zirconocene catalysts bearing this compound ligands extends to the polymerization of propene. Research has shown that complexes such as (2-Methylcyclopenta[l]phenanthryl)₂ZrCl₂, when activated with MAO, catalyze propene polymerization. researchgate.netcmu.edu The stereoselectivity of these catalysts, however, has been found to be modest, resulting in polypropylene (B1209903) with low isotacticity. researchgate.netcmu.edu The isotactic pentad ([mmmm]), a measure of the degree of isotacticity, for polymers produced with this catalyst system was in the range of 8-18%. researchgate.netcmu.edu

Further investigations into dimethylsilyl-bridged bis(2-methylcyclopenta[l]phenanthryl)zirconium dichloride complexes have shown that these ansa-zirconocene catalysts are highly active for propene polymerization upon activation with MAO. smolecule.com These systems are capable of producing polypropylene with high isotactic content and significant molecular weights, which can range from 25,000 to 410,000 g/mol depending on the polymerization temperature. smolecule.com

Below is a data table summarizing the performance of a zirconocene catalyst with a this compound derivative ligand in propene polymerization.

Catalyst PrecursorCocatalystMonomerPolymer Isotacticity ([mmmm] %)Polymer Molecular Weight ( g/mol )
(2-Methylcyclopenta[l]phenanthryl)₂ZrCl₂MAOPropene8 - 18Not Specified
Me₂Si(2-methylcyclopenta[l]phenanthryl)₂ZrCl₂MAOPropeneHigh25,000 - 410,000
Zirconocene and Titanocene (B72419) Complexes as Catalysts

Derivatives of this compound serve as crucial ligands in the formation of zirconocene and titanocene complexes, which are highly effective catalysts in olefin polymerization.

(2-Methylcyclopenta[l]phenanthryl)₂ZrCl₂ is a zirconocene complex that, upon activation with methylaluminoxane (MAO), catalyzes the polymerization of propene. cmu.eduresearchgate.net The polymers produced using this catalyst system exhibit low isotacticities, in the range of 8-18% [mmmm]. cmu.eduresearchgate.net The stereoselectivity of such unbridged metallocene catalysts is influenced by the rotation of the ligands, which can interconvert between different isomers. For the dibenzyl derivative, (2-Methylcyclopenta[l]phenanthryl)₂Zr(CH₂Ph)₂, the rotational barrier for ligand isomerization was determined to be significantly lower than for its 2-phenyl substituted counterpart. cmu.edu This dynamic behavior is a key factor in determining the microstructure of the resulting polypropylene. cmu.eduresearchgate.net

In another application, ansa-zirconocene complexes, such as Me₂Si(2-methylcyclopenta[l]phenanthryl)₂ZrCl₂, have been shown to be highly active catalyst precursors for propene polymerization when activated by MAO. smolecule.com These systems can produce polymers with high isotactic content and substantial molecular weights, ranging from 25,000 to 410,000 g/mol , depending on the polymerization temperature. smolecule.com

Titanocene complexes incorporating the this compound ligand have also been synthesized and studied. uni-konstanz.de The titanium trichloride (B1173362) derivative, (this compound)TiCl₃, when activated with MAO, creates a highly active catalyst for the syndiotactic polymerization of styrene. uni-konstanz.de The crystal structure of this complex confirms a close-to-tetrahedral geometry at the titanium center. uni-konstanz.de The catalytic activity of these systems is notable, with the related 2-phenyl-substituted complex demonstrating exceptional performance in producing syndiotactic polystyrene. uni-konstanz.de

Table 1: Catalytic Performance in Propene Polymerization

Catalyst Precursor Co-catalyst Polymer Isotacticity (% mmmm) Ref.
(2-Methylcyclopenta[l]phenanthryl)₂ZrCl₂ MAO Polypropylene 8-18 cmu.eduresearchgate.net

Table 2: Catalytic Performance in Styrene Polymerization

Catalyst Precursor Co-catalyst Polymer Syndiotacticity Ref.

Materials with Specific Optical or Electronic Characteristics

The unique fused-ring structure of this compound, consisting of a phenanthrene core with a fused cyclopentane (B165970) ring, makes it a compound of interest for materials science, particularly in the field of organic electronics. smolecule.comcymitquimica.com Its planar structure and the presence of multiple aromatic rings facilitate significant delocalization of π-electrons, which is a key property for electronic applications. cymitquimica.com

This electron delocalization and the potential for strong π-π stacking interactions between molecules suggest its suitability for use in organic semiconductors and photovoltaic devices. smolecule.comcymitquimica.com The molecular structure can be systematically modified, for instance, by altering substituent groups, which in turn influences its chemical properties, reactivity, and ultimately its performance in electronic materials. smolecule.com

Pyroelectric Materials

While direct research into the pyroelectric properties of this compound is not extensively documented, the structural characteristics of PAHs lend themselves to exploration in this area. Pyroelectric materials generate a temporary voltage when they are heated or cooled. This phenomenon relies on the presence of a net dipole moment within a crystalline structure. The synthesis of non-centrosymmetric crystals from derivatives of this compound could potentially lead to materials with pyroelectric capabilities.

Research Tool and Model Compound Applications

Beyond its direct applications in materials, this compound serves as a valuable model compound for fundamental chemical studies. cmu.edusmolecule.com

Studies on Reactivity of Polycyclic Aromatic Hydrocarbons

This compound is used as a model compound to investigate the reactivity of the broader class of polycyclic aromatic hydrocarbons (PAHs). smolecule.com PAHs are a large group of organic compounds with fused aromatic rings that are of significant interest due to their prevalence and chemical properties. rsc.orglibretexts.org The reactivity of PAHs is generally characterized by electrophilic aromatic substitution. numberanalytics.com

The specific structure of this compound, with its angular fusion of rings and the presence of both a methyl group and a cyclopenta ring, provides a platform to study how these features influence reaction mechanisms compared to parent compounds like phenanthrene. libretexts.orgnumberanalytics.com For instance, the methyl group can direct incoming electrophiles to specific positions on the aromatic rings. smolecule.com Studies on the atmospheric degradation of PAHs, which often involve reactions with OH and NO₃ radicals, can utilize this compound to understand how different structural motifs affect reaction rates and product formation. rsc.org

Investigations of Supramolecular Host-Guest Interactions

The planar, electron-rich aromatic surface of this compound makes it a suitable candidate for participating in supramolecular host-guest chemistry, typically acting as a guest molecule. mdpi.com While specific studies focusing on this exact compound as a guest are not prominent, the phenanthrene moiety itself is a well-established component in supramolecular chemistry. For example, macrocycles like phenanthrene smolecule.comarene have been synthesized to act as hosts for various liquid organic guest molecules, demonstrating the utility of the phenanthrene structure in forming inclusion complexes. nih.govresearchgate.net

Host-Guest Complex Formation Principles

Host-guest chemistry involves the formation of distinct structural complexes between a larger 'host' molecule and a smaller 'guest' molecule, held together by non-covalent interactions. mdpi.comnih.gov The fundamental principles governing the formation of these complexes are molecular recognition and complementarity.

Key principles include:

Non-Covalent Interactions : The binding forces are not full covalent bonds but rather weaker interactions such as hydrogen bonds, ion pairing, van der Waals forces, and π-π stacking interactions. mdpi.comresearchgate.net

Size and Shape Complementarity : For a stable complex to form, the guest molecule must fit sterically within the cavity or binding site of the host molecule. nih.govresearchgate.net The host's cavity provides a receptor site with a specific geometry for the guest.

Electronic Complementarity : The electronic properties of the host and guest must be compatible. This can involve interactions between electron-rich areas of one molecule and electron-poor areas of the other. As a guest, the π-rich aromatic system of this compound can interact favorably with electron-deficient hosts or other aromatic systems via π-π stacking.

Preorganization and Conformational Freedom : Hosts that are rigid and pre-organized, meaning their binding sites are already in the correct conformation for guest binding, tend to form more stable complexes than flexible, acyclic hosts that must reorganize upon complexation. mie-u.ac.jp

In the context of this compound acting as a guest, its rigid, planar shape and extensive aromatic surface would allow it to participate effectively in van der Waals and π-π stacking interactions within a suitably shaped host cavity.

Table of Compounds Mentioned

Compound Name Role/Context
This compound Main subject of the article
(2-Methylcyclopenta[l]phenanthryl)₂ZrCl₂ Zirconocene catalyst precursor
(2-Methylcyclopenta[l]phenanthryl)₂Zr(CH₂Ph)₂ Dibenzyl derivative of zirconocene complex
(this compound)TiCl₃ Titanocene catalyst precursor
Me₂Si(2-methylcyclopenta[l]phenanthryl)₂ZrCl₂ ansa-Zirconocene catalyst precursor
Methylaluminoxane (MAO) Co-catalyst / Activator
Propene Monomer
Polypropylene Polymer product
Styrene Monomer
Polystyrene Polymer product
Phenanthrene Parent polycyclic aromatic hydrocarbon
Non-Covalent Interaction Mechanisms (e.g., Hydrogen Bonding, Van der Waals Forces, Pi-Pi Stacking)

The supramolecular chemistry of this compound and its derivatives is governed by a variety of non-covalent interactions. These forces are crucial in determining the solid-state packing, self-assembly in solution, and interactions with other molecules.

Hydrogen Bonding: In its parent form, this compound is a hydrocarbon and therefore incapable of acting as a hydrogen bond donor. It can, however, act as a very weak hydrogen bond acceptor through the π-electron cloud of its aromatic system. The introduction of functional groups, such as hydroxyl (-OH) or carboxyl (-COOH) groups, onto the cyclopenta[l]phenanthrene scaffold would enable direct participation in hydrogen bonding, significantly influencing molecular assembly and recognition properties.

Pi-Pi Stacking: A predominant non-covalent interaction for aromatic molecules like this compound is π-π stacking. This interaction arises from the electrostatic and dispersion forces between the electron-rich π-orbitals of adjacent aromatic rings. The geometry of the stacking can vary, including face-to-face, parallel-displaced, and T-shaped arrangements. The presence of the methyl group on the cyclopenta ring can influence the preferred stacking geometry due to steric hindrance and electronic effects. It may favor a parallel-displaced arrangement to minimize steric clash, which in turn affects the electronic coupling between the stacked molecules. Studies on other methyl-substituted PAHs suggest that the position of the methyl group can significantly impact the strength and geometry of these interactions.

Table 1: Overview of Non-Covalent Interactions in this compound

Interaction TypeDescriptionRole of this compoundPotential Impact of Methyl Group
Hydrogen Bonding Electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom.Acts as a weak π-system acceptor. Derivatives with functional groups can act as both donors and acceptors.Minimal direct impact, but can sterically influence the approach of hydrogen bond donors to the π-face.
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules, arising from transient fluctuations in electron distribution.The large aromatic surface area leads to significant dispersion forces, contributing to solid-state packing and aggregation.The methyl group adds to the overall surface area, slightly increasing the magnitude of van der Waals forces.
Pi-Pi Stacking Attractive, noncovalent interactions between aromatic rings.The extensive π-system of the phenanthrene core is the primary driver for this interaction, leading to self-assembly.The methyl group can sterically hinder face-to-face stacking, favoring parallel-displaced or T-shaped geometries, and can electronically modify the π-system.
Applications in Molecular Recognition and Sensing

The ability of this compound and its derivatives to engage in non-covalent interactions forms the basis for their potential applications in molecular recognition and sensing. While specific examples for this compound are not prevalent in the literature, the principles of PAH-based sensing can be extrapolated.

Derivatives of this compound could be designed to act as hosts in host-guest complexes. The aromatic core can provide a binding pocket for electron-deficient guest molecules through π-π stacking interactions. The methyl group could contribute to the shape selectivity of the binding cavity. Functionalization of the aromatic scaffold with specific recognition units, such as crown ethers or hydrogen-bonding moieties, would allow for the selective binding of specific ions or molecules.

In the realm of chemical sensing, the fluorescence properties of the cyclopenta[l]phenanthrene core are of particular interest. The emission of many PAHs is sensitive to their local environment. The binding of an analyte to a functionalized this compound derivative could lead to a change in its fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength. This photophysical response can be harnessed for the detection of various species, including metal ions, anions, and neutral molecules. For instance, a derivative bearing an electron-withdrawing group might exhibit fluorescence quenching upon interaction with an electron-rich analyte.

Table 2: Potential Molecular Recognition and Sensing Applications

Application AreaProposed MechanismTarget Analytes (Hypothetical)
Cation Sensing Functionalization with ionophores (e.g., crown ethers) that bind cations, leading to a change in the fluorescence of the cyclopenta[l]phenanthrene unit.Alkali metal ions (e.g., K⁺, Na⁺), heavy metal ions (e.g., Pb²⁺, Hg²⁺).
Anion Sensing Incorporation of anion-binding motifs (e.g., ureas, amides) that interact with anions through hydrogen bonding, causing a perturbation of the electronic properties of the PAH core.Halides (e.g., F⁻, Cl⁻), oxoanions (e.g., acetate).
Neutral Molecule Recognition Creation of a molecular cavity or cleft that can encapsulate small organic molecules through a combination of π-π stacking, van der Waals forces, and potentially hydrogen bonding.Nitroaromatic compounds (potential for fluorescence quenching), other PAHs.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

While general methods for the synthesis of phenanthrenes and their derivatives are well-established, the development of highly efficient and regioselective synthetic routes to substituted cyclopenta[l]phenanthrenes remains an active area of research. A reported three-step synthesis from substituted acetophenones, involving a Mukaiyama aldol reaction, McMurry coupling, and Mallory photocyclooxidation, has shown promise for accessing these complex structures. researchgate.net Future research should focus on refining these methods to improve yields, reduce the number of steps, and allow for precise control over the substitution patterns on the aromatic core. The exploration of transition-metal-catalyzed cyclization reactions could also provide alternative and more direct pathways to 2-Methyl-1H-cyclopenta[l]phenanthrene and its derivatives. smolecule.com The development of asymmetric syntheses will be particularly important for investigating the stereospecific interactions of this chiral molecule in biological systems and for applications in stereoselective catalysis.

Advanced Spectroscopic and Structural Analysis

A comprehensive understanding of the photophysical and electronic properties of this compound is essential for its potential application in materials science. While spectroscopic data for the related compound 2-methylphenanthrene (B47528) is available, detailed experimental and theoretical studies on the title compound are lacking. nist.govnist.govnih.govnist.gov Future work should include a thorough characterization using advanced spectroscopic techniques such as high-resolution nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. These studies will provide precise information on the molecular structure, bond lengths, and angles, which are critical for understanding its chemical reactivity and intermolecular interactions. Furthermore, detailed photophysical investigations, including absorption and emission spectroscopy, will be necessary to determine its potential as a fluorescent probe or an organic light-emitting material.

Deeper Elucidation of Mechanistic Pathways in Biological Systems

The biological activity of cyclopenta-fused PAHs is a subject of significant interest due to their potential mutagenic and carcinogenic properties. smolecule.comnih.gov While it is known that some cyclopenta[a]phenanthrene derivatives exhibit carcinogenic activity, the specific mechanistic pathways of interaction for this compound with biological systems remain uninvestigated. nih.gov Future research should focus on elucidating the metabolic activation pathways of this compound, identifying the specific enzymes involved, and characterizing the resulting DNA adducts. Understanding these mechanisms is crucial for assessing its potential health risks and for developing strategies to mitigate its harmful effects. Structure-activity relationship studies on a series of methylated cyclopenta[l]phenanthrenes could provide valuable insights into how the position of the methyl group influences biological activity.

Expanding Computational Modeling Capabilities

Computational chemistry offers a powerful tool for predicting the properties and reactivity of novel molecules like this compound. Quantum chemical calculations, such as those performed on related phenanthrene-based systems, can provide valuable information on molecular geometries, electronic structures, and spectroscopic properties. nih.govhillsdale.edu Future computational studies should focus on modeling the behavior of this compound in various environments. This includes predicting its interaction with biological macromolecules, such as enzymes and DNA, to complement experimental toxicology studies. Furthermore, computational modeling can aid in the design of new materials with tailored electronic and optical properties by simulating the effects of different substituents on the cyclopenta[l]phenanthrene (B1258965) core. A computational study on phenanthrene (B1679779) derivatives has already demonstrated the potential for investigating their use as organic solar cell components. researchgate.net

Exploration of New Material Applications

Polycyclic aromatic hydrocarbons are a versatile class of compounds with applications in organic electronics and materials science. nih.govmdpi.comrsc.orgscholaris.carsc.org The unique fused-ring structure of this compound suggests its potential as a building block for novel organic semiconductors, liquid crystals, and fluorescent materials. smolecule.com Future research should explore the synthesis of polymers and oligomers incorporating the this compound unit and investigate their electronic and optical properties. The methyl group can also serve as a handle for further functionalization, allowing for the fine-tuning of material properties. The development of self-assembling systems based on this molecular scaffold could lead to new materials with interesting supramolecular architectures and functionalities.

Understanding Environmental Transformation Dynamics

The environmental fate of PAHs is a major concern due to their persistence and toxicity. mdpi.comepa.govoup.compjoes.comecnu.edu.cn While the environmental behavior of common PAHs has been extensively studied, the transformation dynamics of less common derivatives like this compound are largely unknown. Future research should investigate the abiotic and biotic degradation pathways of this compound in various environmental compartments, including soil, water, and air. Studies on its photodegradation, microbial metabolism, and potential for bioaccumulation are needed to assess its environmental impact. Understanding these transformation processes is essential for developing effective remediation strategies and for predicting the long-term fate of this emerging environmental contaminant.

Q & A

Q. What are the primary synthetic routes for 2-Methyl-1H-cyclopenta[l]phenanthrene?

The synthesis of methyl-substituted cyclopenta-phenanthrene derivatives typically involves cyclization or alkylation strategies. For example, Friedel-Crafts alkylation using methyl halides can introduce methyl groups to phenanthrene backbones . Cyclopropane-fused systems (e.g., 1-cyclopropa[l]phenanthrene) are synthesized via elimination reactions from selenium-containing precursors under controlled alkaline conditions . Advanced characterization techniques, such as high-resolution mass spectrometry and 13C^{13}\text{C} NMR, are critical for verifying structural fidelity .

Q. How is the structural conformation of this compound characterized?

Single-crystal X-ray diffraction is the gold standard for resolving complex fused-ring systems. For example, phenanthrene derivatives with tetraazacyclopenta structures are analyzed using X-ray crystallography to determine bond lengths (mean σ(C–C) = 0.004 Å) and torsion angles between aromatic rings . Complementary techniques like UV-Vis spectroscopy and computational modeling (e.g., DFT) further elucidate electronic properties and aromaticity .

Q. What are the environmental occurrence levels of phenanthrene derivatives, and how are they monitored?

Phenanthrene and its methylated analogs are detected at concentrations ranging from ng/L to µg/L in marine environments. Gas chromatography-mass spectrometry (GC-MS) and high-pressure liquid chromatography (HPLC) with diode array detectors are standard for quantification . Site-specific ecological risk assessments use Species Sensitivity Distributions (SSDs) to derive chronic toxicity benchmarks (e.g., 0.6 µg/L for 99% species protection) .

Advanced Research Questions

Q. What mechanistic insights explain the degradation pathways of this compound in aquatic systems?

Fenton-like reactions catalyzed by iron oxides (e.g., schwertmannite) degrade phenanthrene via hydroxyl radical (OH^\bullet\text{OH}) generation, with optimal efficiency at pH 3.0–4.5. Methanol quenching experiments confirm radical-driven degradation, while dissolved iron and H2_2O2_2 kinetics are monitored to validate homogeneous/heterogeneous catalytic mechanisms . Microbial degradation by Sphingobium spp. follows pseudo-first-order kinetics, with metabolite profiling (e.g., 1-hydroxy-2-naphthoic acid) via HPLC .

Q. How do nonionic surfactants enhance the biodegradation of methylated phenanthrenes in contaminated soils?

Surfactants like Tween-80 at sub-critical micelle concentrations (CMC) increase phenanthrene solubility by 3–5-fold via micellar partitioning. Sorption-desorption isotherms (linear model: Kd=1.23.8K_d = 1.2–3.8) and biodegradation assays show enhanced microbial uptake in surfactant-amended systems . Statistical tools (e.g., one-way ANOVA) are used to compare degradation rates across treatments (e.g., 77.6% removal at pH 5.5 vs. >99% at pH 3.0) .

Q. What experimental designs address contradictions in toxicity data for cyclopenta-phenanthrene derivatives?

Discrepancies in toxicity thresholds (e.g., LC50_{50} variability) are resolved using probabilistic SSDs and Quality Assurance/Quality Control (QA/QC) protocols. For instance, chronic benchmarks for phenanthrene integrate empirical data (17 species) and QSAR predictions, with logistic regression models (r2=0.97r^2 = 0.97) validating concentration-response relationships . Bioaccumulation potential is assessed via lipid-normalized partitioning models in site-specific risk assessments .

Q. How do conjugation and torsion angles in cyclopenta-phenanthrene derivatives influence nonlinear optical (NLO) properties?

Hyper-Rayleigh scattering studies reveal that backbone conjugation and torsion angles (<30°) between phenanthrene units amplify second-order NLO responses. Solvent polarity and polymer conformation (e.g., disubstituted poly-phenanthrenes) modulate hyperpolarizabilities (β\beta), with theoretical frameworks linking planarization to enhanced electron delocalization .

Methodological Tables

Table 1. Key parameters for Fenton-like degradation of phenanthrene derivatives :

ParameterOptimal RangeDegradation Efficiency (%)
Schwertmannite loading1 g/L>99.0
H2_2O2_2 concentration200 mg/L99.2
pH3.0–4.5>99.0

Table 2. Chronic toxicity benchmarks for phenanthrene in aquatic systems :

Protection Level (%)Trigger Value (µg/L)Reliability
952.0Low
990.6High (if bioaccumulation data lacking)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.